molecular formula C19H22N6O B6581805 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide CAS No. 1211229-96-7

2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide

Cat. No.: B6581805
CAS No.: 1211229-96-7
M. Wt: 350.4 g/mol
InChI Key: QZOIQVCSMRLGQP-UHFFFAOYSA-N
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Description

Its structure features a benzamide moiety linked via an ethyl chain to a pyrazolo[3,4-d]pyrimidine core substituted with a pyrrolidin-1-yl group at the 4-position. The pyrrolidine ring may enhance solubility and receptor interactions, while the benzamide group contributes to lipophilicity and binding affinity.

Properties

IUPAC Name

2-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-6-2-3-7-15(14)19(26)20-8-11-25-18-16(12-23-25)17(21-13-22-18)24-9-4-5-10-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIQVCSMRLGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Modifications

a. Pyrazolo[3,4-d]pyrimidine Derivatives

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Core Modification: Replaces the pyrrolidinyl group with a phenyl ring and fuses a thieno[3,2-d]pyrimidine moiety. Synthesis: Uses Vilsmeier–Haack reagent and ammonium carbonate, achieving an 82% yield .
  • Compounds 2u, 2v, 2w, 2x ():
    • Core Modification : Retain the pyrazolo[3,4-d]pyrimidine core but substitute with thio-linked benzo[d]thiazole or biotinylated groups.
    • Synthesis Yields : Range from 39% (2v) to 92% (2w), suggesting steric or electronic challenges in derivatization .
    • Functional Impact : Thioether linkages (e.g., in 2u) may improve metabolic stability compared to the ethyl-benzamide linker in the target compound.

b. Pyrido[1,2-a]pyrimidinone Derivatives ():

  • Core Modification: Replace pyrazolo[3,4-d]pyrimidine with pyrido[1,2-a]pyrimidinone.
  • Substituents : Piperazine or methylpiperazine groups at the 7-position.

Substituent Analysis

Compound Name Core Structure Key Substituents Synthesis Yield Characterization Methods
Target Compound Pyrazolo[3,4-d]pyrimidine 4-(pyrrolidin-1-yl), N-ethylbenzamide Not reported Not provided in evidence
4-(3-Phenyl-...)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine + thienopyrimidine 3-phenyl, thieno fusion 82% ¹H/¹³C NMR, IR, MS, elemental analysis
2u () Pyrazolo[3,4-d]pyrimidine 2-(ethoxyethoxy)ethoxyethyl, benzo[d]thiazole 71% ¹H/¹³C NMR, HRMS
Patent Compounds () Pyrido[1,2-a]pyrimidinone 7-piperazin-1-yl, benzodioxol-5-yl Not reported Not provided in evidence

Key Observations :

  • The target compound’s pyrrolidinyl group offers a compact, basic substituent, contrasting with the bulky thieno fusion in or extended side chains in .
  • Lower yields in (e.g., 39% for 2v) highlight synthetic challenges with complex substituents, whereas the target’s simpler structure may allow more efficient synthesis.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The pyrrolidine ring in the target compound may improve aqueous solubility compared to phenyl or thieno substituents (), which are more hydrophobic.
  • Metabolic Stability : Ethyl-benzamide linkages (target) are prone to esterase-mediated hydrolysis, whereas thioether bonds () resist enzymatic degradation .

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